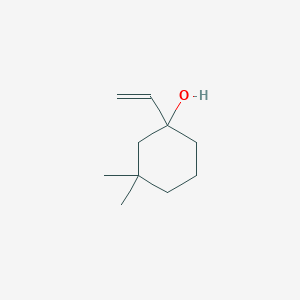
1-Ethenyl-3,3-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-3,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H18O It is a tertiary alcohol with a six-membered cyclohexane ring, a vinyl group, and two methyl groups attached to the same carbon atom as the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenyl-3,3-dimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 3,3-dimethylcyclohexanone with vinyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This method is advantageous due to its scalability and efficiency. The process often utilizes metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: 3,3-Dimethylcyclohexanone or 3,3-dimethylcyclohexanoic acid.
Reduction: 1-Ethyl-3,3-dimethylcyclohexanol.
Substitution: 1-Chloro-3,3-dimethylcyclohexane or 1-Bromo-3,3-dimethylcyclohexane.
Scientific Research Applications
1-Ethenyl-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 1-ethenyl-3,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The vinyl group can participate in addition reactions, potentially modifying the activity of enzymes and receptors. The compound’s unique structure allows it to interact with various pathways, leading to diverse biological effects.
Comparison with Similar Compounds
1-Ethenyl-3,3-dimethylcyclohexan-1-ol can be compared to other similar compounds, such as:
3,3-Dimethylcyclohexanol: Lacks the vinyl group, resulting in different reactivity and applications.
1-Ethyl-3,3-dimethylcyclohexanol: Similar structure but with an ethyl group instead of a vinyl group, leading to different chemical properties.
3,5-Dimethylcyclohexanol: Different substitution pattern on the cyclohexane ring, affecting its reactivity and uses.
The uniqueness of this compound lies in its combination of a tertiary alcohol with a vinyl group, providing distinct chemical and biological properties.
Properties
CAS No. |
52528-24-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-ethenyl-3,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-4-10(11)7-5-6-9(2,3)8-10/h4,11H,1,5-8H2,2-3H3 |
InChI Key |
SJVAKGSLWYYNEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(C=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)
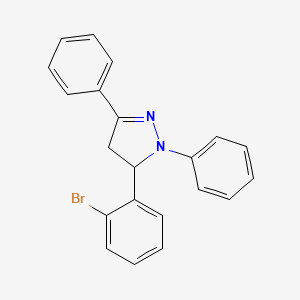

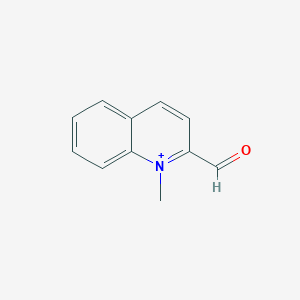
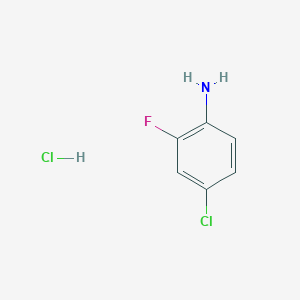
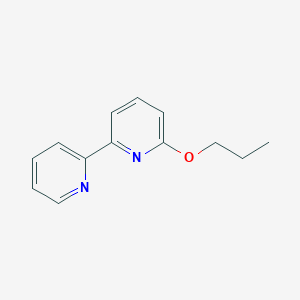
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
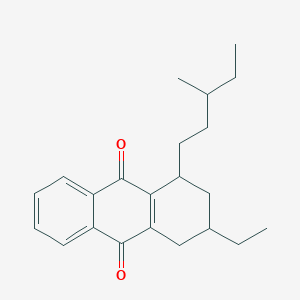

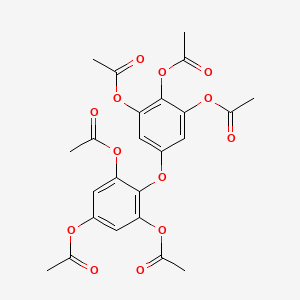
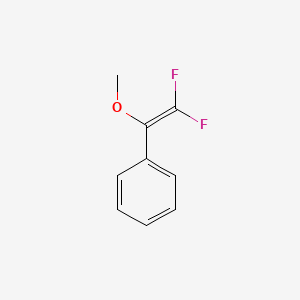
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)
